molecular formula C6H3BrN2O B592052 7-Bromooxazolo[4,5-c]pyridine CAS No. 1256822-23-7

7-Bromooxazolo[4,5-c]pyridine

Cat. No. B592052
CAS RN: 1256822-23-7
M. Wt: 199.007
InChI Key: DRWOBNSSVJNXJC-UHFFFAOYSA-N
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Description

7-Bromooxazolo[4,5-c]pyridine is a specialty chemical used in the pharmaceutical industry . It is often used for pharmaceutical testing and as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of 7-Bromooxazolo[4,5-c]pyridine and related compounds has been discussed in several papers . These papers discuss various methods of constructing the oxazolopyridine system, including reactions with 5-aminoisoxazoles and 1,3-dielectrophiles .


Molecular Structure Analysis

The molecular structure of 7-Bromooxazolo[4,5-c]pyridine has been analyzed in several studies . The compound has a molecular weight of 199.01 and its InChI key is GDBJFHNKXMBMTP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 7-Bromooxazolo[4,5-c]pyridine have been explored in various studies . These studies discuss the reactivity of the compound and its derivatives, including their reactions with electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

7-Bromooxazolo[4,5-c]pyridine is a solid under normal conditions . More detailed physical and chemical properties may be similar to those of pyridine, which is a related compound .

Scientific Research Applications

Synthesis and Structural Analysis

7-Bromooxazolo[4,5-c]pyridine and its derivatives play a crucial role in the field of organic synthesis and structural analysis. The compound serves as a versatile intermediate for the development of diverse heterocyclic compounds. For instance, Tang et al. (2014) outlined the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization, demonstrating the compound's utility in generating complex structures with potential for further chemical modifications (Tang et al., 2014). This work highlights the structural versatility and reactivity of brominated oxazolopyridine derivatives, making them valuable for synthesizing novel chemical entities.

Antiviral Applications

In the realm of antiviral research, Wang et al. (2005) synthesized N3,5'-cyclo-4-(beta-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one derivatives, including brominated analogs, which exhibited potent anti-HCV activity. This study exemplifies the potential of bromooxazolopyridine derivatives in the design of new antiviral agents, providing a foundation for further exploration within antiviral drug development (Wang et al., 2005).

Cognitive Disorder Treatment

The development of treatments for cognitive disorders has also benefited from the structural features of 7-bromooxazolo[4,5-c]pyridine derivatives. O’Donnell et al. (2010) identified a novel alpha 7 nicotinic acetylcholine receptor agonist based on the oxazolopyridine framework, showing promise for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This research underscores the therapeutic potential of such compounds in addressing neurological and psychiatric disorders (O’Donnell et al., 2010).

Antioxidant Activity

Exploring the antioxidant properties of heterocyclic compounds, Smolsky et al. (2022) investigated the antioxidant activity of [1,2,4]triazolo[1,5-a]pyridine derivatives, revealing that bromine-substituted analogs exhibited significant effects on erythrocyte membrane stability. This study highlights the potential of brominated oxazolopyridine derivatives as antioxidant agents, offering insights into their pharmacological applications (Smolsky et al., 2022).

Safety And Hazards

The safety data sheets for 7-Bromooxazolo[4,5-c]pyridine indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken when handling this compound .

Future Directions

The future directions for research on 7-Bromooxazolo[4,5-c]pyridine and related compounds are promising . These compounds are being explored for their potential in drug discovery and development, with a focus on their diverse biological activities .

properties

IUPAC Name

7-bromo-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWOBNSSVJNXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856918
Record name 7-Bromo[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromooxazolo[4,5-c]pyridine

CAS RN

1256822-23-7
Record name 7-Bromo[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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